N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide: is a chemical compound with the molecular formula C13H16BrFN2O . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a piperidinyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and piperidine.
Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes an acylation reaction with an acyl chloride or anhydride to form the corresponding acetamide intermediate.
Piperidinylation: The acetamide intermediate is then reacted with piperidine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in biological assays to study its effects on various biological systems and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide: can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide: This compound has a methyl group on the piperidine ring, which may alter its chemical and biological properties.
N-(4-bromo-2-fluorophenyl)-2-[(2R)-2-methyl-1-piperidinyl]acetamide: The presence of a chiral center in this compound introduces stereoisomerism, potentially affecting its activity and interactions.
The uniqueness of This compound lies in its specific substitution pattern on the phenyl ring and the presence of the piperidinyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c14-9-4-5-11(10(15)8-9)16-12(18)13(19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUUHJUABDBSTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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